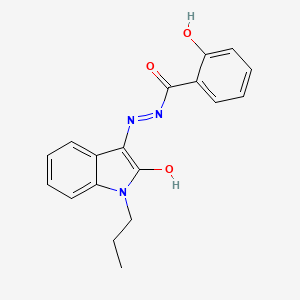

(Z)-2-hydroxy-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide

Beschreibung

The compound (Z)-2-hydroxy-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide is a Schiff base hydrazide derivative characterized by:

- A 2-hydroxybenzohydrazide core.

- A (Z)-configured imine linkage to a 2-oxo-1-propylindolin-3-ylidene moiety. This structure facilitates metal coordination, hydrogen bonding, and π-π stacking, making it relevant in medicinal chemistry and materials science. Its indolinone substituent (propyl group at N1) distinguishes it from analogues with phenyl, methyl, or other substituents .

Eigenschaften

IUPAC Name |

2-hydroxy-N-(2-hydroxy-1-propylindol-3-yl)iminobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-2-11-21-14-9-5-3-7-12(14)16(18(21)24)19-20-17(23)13-8-4-6-10-15(13)22/h3-10,22,24H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIUCHWBVFBWMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-hydroxy-N’-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide typically involves the condensation of isatin derivatives with benzohydrazides. One common method involves the reaction of isatin with benzohydrazide in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-hydroxy-N’-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzohydrazides.

Wissenschaftliche Forschungsanwendungen

(Z)-2-hydroxy-N’-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of (Z)-2-hydroxy-N’-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest. The exact molecular pathways can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

2.1 Structural Variations

Key structural differences among analogues include:

- Substituents on the indolinone ring (e.g., propyl, phenyl, methyl).

- Modifications to the hydrazide backbone (e.g., benzofuran, isonicotinoyl, or thiazolidinone groups).

Table 1: Structural Comparison

2.2 Physicochemical and Spectral Properties

Table 2: Physicochemical Data

Anticancer Activity

- Copper(II) Complex of Analogous Ligand : A copper(II) complex derived from (Z)-2-hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide (lacking the propyl group) showed IC₅₀ values 2–5× lower than cisplatin in SPCA-1, Tb, MGC, and K562 cancer cell lines .

- Compound 3f (Thioxoimidazolidinone Derivative): Exhibited IC₅₀ = 4.71 μM (DLD-1) and 2.79 μM (HepG2), outperforming cisplatin .

Anti-Inflammatory Activity

- VIIb (5-Methylindolinone Derivative): Demonstrated anti-inflammatory effects in vivo, with IR peaks at 3170 cm⁻¹ (NH) and 1719 cm⁻¹ (C=O) .

2.4 Crystallographic and Conformational Analysis

- Planar Conformation : Analogues like (Z)-2-(2-oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide adopt a planar conformation stabilized by intramolecular N–H···O and C–H···S hydrogen bonds , critical for bioactivity .

- Metal Coordination : The propyl group in the target compound may enhance lipophilicity, improving membrane permeability compared to phenyl or methyl derivatives .

Key Research Findings

Substituent Effects: Propyl vs. Methyl Groups: Methyl derivatives (e.g., VIIf) show moderate anti-inflammatory activity but lower cytotoxicity than metal complexes .

Metal Coordination :

- Copper(II) complexes of related ligands exhibit enhanced cytotoxicity due to redox activity and DNA intercalation .

Hydrogen Bonding :

- Intramolecular N–H···O bonds stabilize the (Z)-configuration, crucial for maintaining planar geometry and biological interaction .

Biologische Aktivität

(Z)-2-hydroxy-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide is a synthetic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a detailed examination of its biological effects, mechanisms of action, and relevant case studies.

The compound belongs to the class of hydrazones, characterized by a hydrazone linkage (-N=N-) and a phenolic hydroxyl group. Its molecular formula is , with a molecular weight of 281.29 g/mol. The structure includes an indole moiety, which is known for various biological activities.

Structure

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 281.29 g/mol |

| SMILES | O=C1/C(C2=CC=CC=C2N1)=N\NC(C3=CC=CC=C3O)=O |

| InChI Key | TZCYYNKGRVCBOH-UHFFFAOYSA-N |

Antioxidant Properties

Research indicates that (Z)-2-hydroxy-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide exhibits significant antioxidant activity. It has been shown to reduce oxidative stress markers in various biological systems, which is crucial for preventing cellular damage caused by free radicals.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Cardioprotective Effects

Recent studies have highlighted the cardioprotective effects of related hydrazone compounds. For instance, (E)-N′-(1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide showed a significant reduction in myocardial infarction markers in rat models. This suggests that similar derivatives may offer protective benefits against cardiac injuries by modulating oxidative stress and apoptosis pathways .

The mechanisms through which (Z)-2-hydroxy-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide exerts its biological effects include:

- Inhibition of Oxidative Stress : By enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), the compound mitigates oxidative damage.

- Modulation of Apoptotic Pathways : The compound influences the expression of key apoptotic proteins, promoting cell survival in stressed conditions by upregulating Bcl-2 and downregulating Bax and caspase-3 .

Case Studies

- Myocardial Infarction Model : In a controlled study, rats pretreated with hydrazone derivatives exhibited improved cardiac function and reduced levels of cardiac injury biomarkers following induced myocardial infarction .

- Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria demonstrated that the compound effectively inhibited bacterial growth, suggesting potential as a therapeutic agent in treating infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-2-hydroxy-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide and its derivatives?

- The compound can be synthesized via condensation reactions between salicylic acid hydrazide and substituted isatins (indole-2,3-dione derivatives) in ethanol with catalytic glacial acetic acid. For example, refluxing 3-formylchromone with salicylic acid hydrazide in absolute ethanol yields hydrazone intermediates, which can be further functionalized with phosphorus reagents (e.g., diethyl phosphite, Lawesson’s reagent) to generate heterocyclic derivatives .

- Key steps : (i) Formation of the hydrazone bond via Schiff base chemistry. (ii) Cyclization with phosphorus reagents under Pudovik reaction conditions to form six-membered phosphorus heterocycles.

Q. How can the molecular structure of this compound be confirmed experimentally?

- X-ray crystallography is the gold standard for unambiguous structural confirmation. Programs like SHELXL or SHELXTL are widely used for refinement of crystallographic data .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Duplication of signals (e.g., P–CH and NH groups in phosphorus heterocycles) indicates isomerism or dynamic behavior in solution .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What in vitro biological assays are suitable for preliminary evaluation of anticancer activity?

- Cell viability assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2, HCT116) to determine IC₅₀ values. For example, derivatives of this compound showed IC₅₀ values <10 µM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin .

- VEGF inhibition : ELISA-based assays measure suppression of vascular endothelial growth factor (VEGF) secretion in tumor cell supernatants, as VEGF overexpression correlates with angiogenesis and poor prognosis .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

- Modifications to the hydrazide backbone : Introducing electron-withdrawing groups (e.g., –NO₂, –CF₃) at the benzene ring enhances electrophilicity, improving interaction with biological targets like VEGFR-2 .

- Phosphorus heterocycles : Substituents on phosphorus (e.g., thiazole, sulfonate groups) increase solubility and bioavailability. For instance, compound 7 (with a 4-methoxyphenyl-sulfonyl group) showed 75% inhibition of VEGF at 50 µM .

- Metal coordination : Cu(II) or Ni(II) complexes of analogous benzohydrazides exhibit enhanced antitumor activity due to redox-active metal centers .

Q. What computational strategies can resolve contradictions in biological data between in vitro and in vivo models?

- Molecular docking : Simulate binding to VEGF receptors (e.g., VEGFR-2 PDB ID: 3VHE) to identify critical interactions (e.g., hydrogen bonds with Lys868, hydrophobic contacts with Phe1047) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results. For example, derivatives with flexible hydrazone linkers show higher conformational adaptability in binding pockets .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and reconcile discrepancies between cell-based and animal studies .

Q. How can crystallographic data resolve ambiguities in isomerism or tautomeric forms?

- Enantiomorph-polarity parameters : Use Flack’s x parameter in SHELXL to distinguish between enantiomers in near-centrosymmetric structures, avoiding false chirality assignments .

- Twin refinement : For compounds exhibiting dynamic disorder (e.g., keto-enol tautomerism), twin refinement with a BASF parameter improves R-factor convergence .

Q. What mechanistic insights explain the dual antineoplastic and antiangiogenic effects of this compound?

- Antiproliferative mechanism : Induction of apoptosis via caspase-3/7 activation and mitochondrial membrane depolarization, as shown in flow cytometry assays .

- Antiangiogenic pathway : Downregulation of HIF-1α and subsequent VEGF suppression under hypoxic conditions, validated by qPCR and Western blotting .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.